Scaffold and Molecular Weight Differentiation from First-Generation CDK4/6 Inhibitors
The compound's low molecular weight (243.31 g/mol) offers a significantly higher ligand efficiency starting point compared to FDA-approved CDK4/6 inhibitors. It is 45.6% smaller than palbociclib (MW: 447.5 g/mol) and 44.1% smaller than ribociclib (MW: 434.5 g/mol). This smaller, less complex scaffold is advantageous for hit-to-lead campaigns as it provides more 'room' for property-modulating substitutions during optimization [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 243.31 g/mol |
| Comparator Or Baseline | Palbociclib: 447.5 g/mol; Ribociclib: 434.5 g/mol; Abemaciclib: 506.6 g/mol |
| Quantified Difference | Average size reduction of approximately 45% compared to first-generation CDK4/6 clinical inhibitors. |
| Conditions | In silico physicochemical property analysis. |
Why This Matters
A lower starting molecular weight is a key criterion in drug discovery, as it correlates with higher ligand efficiency and provides a greater scope for structural elaboration to improve potency, selectivity, and ADME properties while remaining within drug-like chemical space.
- [1] PubChem. Compound summary for Palbociclib (CID 5332769), Ribociclib (CID 5485347), and Abemaciclib (CID 5312157). Molecular weight data. View Source
